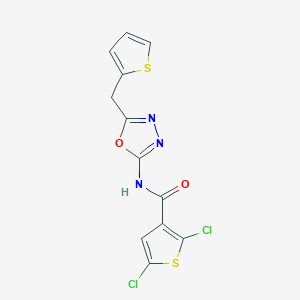
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H7Cl2N3O2S2 and its molecular weight is 360.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed various synthetic routes to create derivatives of thiophene and oxadiazole compounds, including the synthesis of 2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide. These synthetic processes involve multi-step reactions that yield novel compounds, which are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis. This meticulous synthesis and characterization work forms the foundation for understanding the properties and potential applications of these compounds in various fields of research.
- Synthesis Techniques: Innovative synthetic methods have been developed to construct these compounds, involving condensation reactions, the use of specific reagents, and careful optimization of reaction conditions to achieve high yields and desired functionalities (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
The biological activities of these compounds have been explored through various in vitro evaluations. These studies include antimicrobial, anticancer, and antioxidant assessments, where the synthesized compounds show promising activities against a range of bacteria, cancer cell lines, and oxidative processes.
Antimicrobial Activity
Certain derivatives have been tested for their effectiveness against various bacterial and fungal strains, showing significant antimicrobial properties which could lead to the development of new antibiotics (Naganagowda & Petsom, 2011).
Anticancer Evaluation
Some compounds exhibit anticancer activity against different cancer cell lines, highlighting their potential as leads for developing novel anticancer agents. These activities are often assessed using cell viability assays to determine the compound's efficacy in inhibiting cancer cell growth (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
The ability of these compounds to act as antioxidants has been explored, with some showing higher activity than known antioxidants like ascorbic acid. This indicates their potential use in combating oxidative stress and related diseases (Tumosienė et al., 2019).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c13-8-5-7(10(14)21-8)11(18)15-12-17-16-9(19-12)4-6-2-1-3-20-6/h1-3,5H,4H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROOMGVHLVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

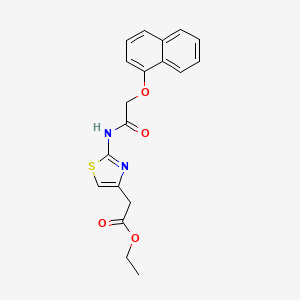
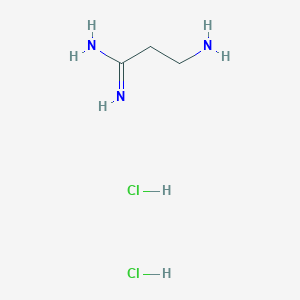

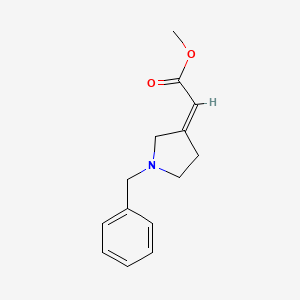
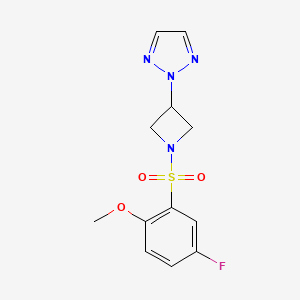
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)
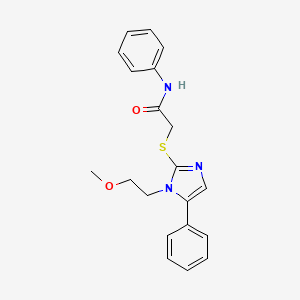
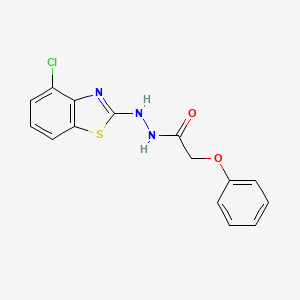

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
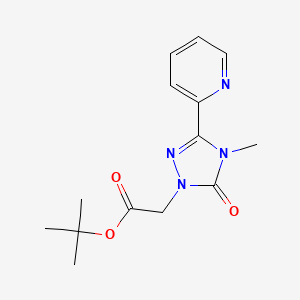
![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)
![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)